molecular formula C8H5N2NaO2- B11818907 Sodium;5-cyano-3-methylpyridine-2-carboxylate

Sodium;5-cyano-3-methylpyridine-2-carboxylate

Katalognummer: B11818907
Molekulargewicht: 184.13 g/mol
InChI-Schlüssel: MFFWHMUDOXVYQT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;5-cyano-3-methylpyridine-2-carboxylate: is an organic compound with the molecular formula C8H7N2NaO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;5-cyano-3-methylpyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine-2-carboxylic acid and sodium cyanide.

    Reaction: The carboxylic acid group is converted into a cyano group through a nucleophilic substitution reaction with sodium cyanide.

    Neutralization: The resulting product is then neutralized with sodium hydroxide to form the sodium salt of 5-cyano-3-methylpyridine-2-carboxylate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.

    Temperature and Pressure Control: Precise control of temperature and pressure to optimize the reaction rate and yield.

    Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;5-cyano-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines are commonly used in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or other oxidized derivatives.

    Reduction: Produces amines or other reduced derivatives.

    Substitution: Produces various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium;5-cyano-3-methylpyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.

Wirkmechanismus

The mechanism of action of Sodium;5-cyano-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Sodium;5-cyano-3-methylpyridine-2-carboxylate can be compared with other similar compounds, such as:

    5-Cyano-3-methylpyridine-2-carboxylic acid: Similar structure but lacks the sodium salt form.

    3-Methylpyridine-2-carboxylic acid: Lacks the cyano group, resulting in different chemical properties.

    5-Cyano-2-fluoropyridine: Contains a fluorine atom instead of a methyl group, leading to different reactivity and applications.

Eigenschaften

Molekularformel

C8H5N2NaO2-

Molekulargewicht

184.13 g/mol

InChI

InChI=1S/C8H6N2O2.Na/c1-5-2-6(3-9)4-10-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/p-1

InChI-Schlüssel

MFFWHMUDOXVYQT-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=CN=C1C(=O)[O-])C#N.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.